(2R)-2-(4-bromophenyl)pyrrolidine - 1189155-63-2

(2R)-2-(4-bromophenyl)pyrrolidine

Catalog Number: EVT-338972
CAS Number: 1189155-63-2
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(2R)-2-(4-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrN . It is a solid substance and has a molecular weight of 262.58 .

Molecular Structure Analysis

The InChI code for “(2R)-2-(4-bromophenyl)pyrrolidine” is 1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine atom and the pyrrolidine ring.

Physical And Chemical Properties Analysis

“(2R)-2-(4-bromophenyl)pyrrolidine” is a solid substance . It has a molecular weight of 262.58 . The InChI code provides information about its molecular structure .

(2R,3aR,4S,6aR,7aR)-cis-4-Benzyl-2-(4-bromophenyl)-5-(4-methylphenylsulfonyl)perhydrothiazolidino[3,4-a]pyrrolo[4,5-c]pyrrole

Compound Description: This compound features a complex, multi-cyclic structure incorporating a thiazolidine ring system fused to two pyrrolidine rings. It was studied for its conformational properties and crystal packing behavior, which is stabilized by weak C—H⋯π interactions [].

Relevance: This compound shares the key 2-(4-bromophenyl)pyrrolidine subunit with the target compound. The additional rings and substituents in this compound suggest potential exploration of diverse chemical space around the core structure of (2R)-2-(4-bromophenyl)pyrrolidine [].

(1R)-N-[1-(4-bromophenyl)-3-butenyl]acetamide

Compound Description: This compound serves as a synthetic precursor in the preparation of a (2R,4S)-trans-disubstituted pyrrolidine ring system via iodine-mediated oxidative cyclization. This synthetic route was developed for a novel ultrabroad-spectrum carbapenem [].

Relevance: Although not containing the pyrrolidine ring directly, this compound is structurally related to (2R)-2-(4-bromophenyl)pyrrolidine through its shared 4-bromophenyl moiety and the potential to be transformed into the pyrrolidine ring system [].

(2R)-2-aryl-4-acetoxypyrrolidine

Compound Description: This compound, specifically (2R)-2-(4-bromophenyl)-4-acetoxypyrrolidine, is a diastereomeric product obtained from the iodine-mediated oxidative cyclization of (1R)-N-[1-(4-bromophenyl)-3-butenyl]acetamide. It represents an intermediate in the synthesis of the side-chain of a novel carbapenem [].

Relevance: This compound exhibits direct structural similarity to (2R)-2-(4-bromophenyl)pyrrolidine, sharing both the pyrrolidine ring and the 4-bromophenyl substituent at the 2-position. The presence of the 4-acetoxy group highlights potential modifications at this position [].

(2R,4R)-2-aryl-4-hydroxypyrrolidine

Compound Description: This compound, particularly (2R,4R)-2-(4-bromophenyl)-4-hydroxypyrrolidine, is a crucial intermediate obtained from the stereoselective conversion of (2R)-2-aryl-4-acetoxypyrrolidine. It serves as a direct precursor to the side chain of a novel carbapenem [].

Relevance: This compound shares a close structural relationship with (2R)-2-(4-bromophenyl)pyrrolidine, differing only in the presence of a hydroxyl group at the 4-position of the pyrrolidine ring. This similarity emphasizes the significance of stereochemistry at this position [].

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

Compound Description: This compound features a pyrrolidine ring with a 4-bromophenyl group at the 5-position and various other substituents. It is synthesized by reacting 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine motif with (2R)-2-(4-bromophenyl)pyrrolidine, highlighting how the presence of the 4-bromophenyl group influences reactivity and leads to the formation of complex heterocyclic systems [].

(1R,2R)-8-Bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydrobenzo[2,1-b]furan

Compound Description: This compound is structurally distinct, containing a dihydrobenzofuran moiety and a 4-bromophenylethenyl group. It was investigated for its conformational properties, dihedral angles between ring systems, and weak intermolecular interactions in the crystal structure [].

Relevance: This compound shares the 4-bromophenyl motif with (2R)-2-(4-bromophenyl)pyrrolidine. While not directly related in terms of the core scaffold, the presence of this shared motif suggests the possibility of exploring a broader chemical space and investigating the impact of different heterocycles on biological activity [].

(2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate

Compound Description: This compound is a Cα-tetrasubstituted α-amino acid synthesized and characterized as part of a study focusing on the development of new chiral building blocks [].

Relevance: This compound shares the 4-bromophenyl substituent with (2R)-2-(4-bromophenyl)pyrrolidine. Although this compound features a tetrahydrofuran ring instead of pyrrolidine, the shared substituent and the focus on chirality in its development highlight the importance of stereochemistry in related compounds [].

(2S,3R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate

Compound Description: This compound is another Cα-tetrasubstituted α-amino acid synthesized and characterized alongside the (2R,3S) diastereomer mentioned above. It possesses similar structural features and was also developed as a new chiral building block [].

Relevance: This compound shares the 4-bromophenyl substituent with (2R)-2-(4-bromophenyl)pyrrolidine. Its diastereomeric relationship with the (2R,3S) isomer emphasizes the importance of stereochemical considerations in the development and study of compounds related to (2R)-2-(4-bromophenyl)pyrrolidine [].

(2S)-1-[(2R)-2,4-diphenyl-4-oxobutylideneamino]-2-(methoxymethyl) pyrrolidine

Compound Description: This compound features a pyrrolidine ring with a methoxymethyl group at the 2-position. Its crystal structure and conformational analysis revealed a perfect envelope conformation for the pyrrolidine ring [].

Relevance: While this compound does not possess the 4-bromophenyl substituent, its focus on pyrrolidine conformation provides valuable insights into the structural flexibility and potential spatial arrangements of the pyrrolidine ring in (2R)-2-(4-bromophenyl)pyrrolidine [].

(1R,2R)-2-(4-Methylphenylsulfonamido)-1-(pyrrolidine-2′-carboxamido)cyclohexane

Compound Description: This compound is an organocatalyst synthesized from (1R,2R)-cyclohexane-1,2-diamine and characterized by its intramolecular and intermolecular hydrogen bonding patterns [].

Relevance: Although this compound does not directly resemble (2R)-2-(4-bromophenyl)pyrrolidine, it highlights the potential utility of pyrrolidine-containing molecules as organocatalysts, suggesting a potential application for (2R)-2-(4-bromophenyl)pyrrolidine or its derivatives [].

1′-(4-Bromophenyl)-4′-{4-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]phenyl}-3′′,4′′-dihydroacenaphthylene-1-spiro-2′-pyrrolidine-3′-spiro-2′′-naphthalene-2,1′′(1H,2′′H)-dione

Compound Description: This compound contains a spiro-pyrrolidine core with various complex substituents, including a 4-bromophenyl group. It was synthesized and evaluated in silico for its potential antifungal activity against glucose-6-phosphate synthase [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine unit with (2R)-2-(4-bromophenyl)pyrrolidine. Its potent biological activity suggests that modifications around this core structure can lead to compounds with significant therapeutic potential [].

(2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate

Compound Description: This compound represents a specific aziridine derivative synthesized through gram-scale catalytic asymmetric aziridination. The process involves reacting N-(4-bromobenzylidene)-1,1-diphenylmethanamine with ethyl diazoacetate in the presence of a chiral catalyst [].

Relevance: Although this compound features an aziridine ring instead of pyrrolidine, its structural similarity to (2R)-2-(4-bromophenyl)pyrrolidine lies in the presence of the 4-bromophenyl substituent and the adjacent chiral center. This comparison emphasizes the importance of chirality and highlights potential alternative synthetic pathways involving three-membered ring systems that can be further modified into pyrrolidines [].

Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate

Compound Description: This compound is synthesized via an organocatalytic reaction and contains a 4-bromophenyl group. Its crystal structure was determined, revealing two independent molecules with different dihedral angles between the benzene rings [].

Relevance: This compound shares the 4-bromophenyl motif with (2R)-2-(4-bromophenyl)pyrrolidine and highlights the potential of organocatalytic approaches for the synthesis of structurally related compounds. The study of its conformational properties provides insights into the structural flexibility of compounds containing this motif [].

4′-(4-Bromophenyl)-1′-methyldispiro[acenaphthylene-1,2′-pyrrolidine-3′,2′′-indane]-2,1′′(1H)-dione

Compound Description: This complex molecule incorporates a dispiro pyrrolidine core with a 4-bromophenyl substituent. It was synthesized and its crystal structure analyzed, revealing its conformational properties and the influence of weak interactions on its packing [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine unit with (2R)-2-(4-bromophenyl)pyrrolidine. The different substituents and fused ring systems around this core demonstrate the potential for structural diversity and its impact on molecular properties [].

Bis[5-(4-bromophenyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylato]copper(II) dihydrate

Compound Description: This copper(II) complex incorporates two enantiomeric 5-(4-bromophenyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate ligands. It was synthesized and its crystal structure studied, revealing a distorted square-planar geometry around the copper(II) ion and a network of hydrogen bonds [].

Relevance: This compound features a pyrrolidine ring substituted with a 4-bromophenyl group at the 5-position, highlighting the potential for (2R)-2-(4-bromophenyl)pyrrolidine and its derivatives to act as ligands in metal complexes. This application opens possibilities for exploring their coordination chemistry and potential catalytic applications [].

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

Compound Description: This compound contains a pyrrole ring with a 4-bromophenyl group at the 5-position. Its synthesis involves a multi-step sequence starting from an oxime-substituted pyrrolidine, highlighting the transformation of a pyrrolidine derivative into a pyrrole structure [].

Relevance: This compound showcases the 4-bromophenyl pyrrole motif and demonstrates the synthetic feasibility of converting a pyrrolidine precursor into a pyrrole structure. This transformation provides insights into potential synthetic strategies for modifying (2R)-2-(4-bromophenyl)pyrrolidine or accessing related heterocyclic compounds [].

rac-Diethyl [(1S,2R)-1-(4-bromophenyl)-6-hydroxy-3-oxo-2,3-dihydro-1H-benzo[f]chromen-2-yl]phosphonate

Compound Description: This compound contains a dihydrobenzochromene moiety and a 4-bromophenyl group. Its crystal structure reveals a distorted screw-boat conformation for the lactone ring and an unusual eclipsed conformation for the P—C bond [].

Relevance: Although not directly related in terms of the core scaffold, this compound shares the 4-bromophenyl motif with (2R)-2-(4-bromophenyl)pyrrolidine, suggesting potential explorations of diverse chemical space and investigating the impact of various heterocycles on biological activity [].

4′-(4-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione

Compound Description: This compound features a dispiro pyrrolidine core with a 4-bromophenyl substituent. Its crystal structure was analyzed, revealing its conformational properties and weak intermolecular interactions [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine unit with (2R)-2-(4-bromophenyl)pyrrolidine. The presence of different substituents and the spirocyclic system around this core emphasizes the potential for structural modifications and their effects on molecular arrangements [].

Ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate

Compound Description: This compound is a pyrrolidine derivative synthesized via an enantioselective Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes. The synthesis highlights the control of stereochemistry in pyrrolidine ring formation [].

Relevance: Though this compound lacks the 4-bromophenyl substituent, its synthesis via a Michael reaction using chiral enaminoesters showcases a relevant synthetic approach that could be adapted for the preparation of (2R)-2-(4-bromophenyl)pyrrolidine or its enantiomers [].

Ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate

Compound Description: This compound is another pyrrolidine derivative synthesized through a similar enantioselective Michael reaction, further demonstrating the utility of this method in constructing diversely substituted pyrrolidine rings [].

Relevance: Although lacking the 4-bromophenyl substituent, this compound's synthesis using chiral enaminoesters presents a relevant synthetic strategy that could potentially be modified for preparing (2R)-2-(4-bromophenyl)pyrrolidine enantioselectively [].

3′′‐(4‐Bromo­benzyl­idene)‐4′‐(4‐bromo­phen­yl)‐1′‐methyl­indan‐2‐spiro‐2′‐pyrrolidine‐3′‐spiro‐1′′‐cyclo­hexane‐1,3,2′′‐trione

Compound Description: This complex molecule incorporates a spiro-pyrrolidine system with both a 4-bromophenyl and a 4-bromobenzylidene substituent. Its crystal structure and conformational analysis provide insights into the structural features and flexibility of the molecule [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine unit with (2R)-2-(4-bromophenyl)pyrrolidine. The additional 4-bromobenzylidene group and the intricate spirocyclic framework highlight the potential for introducing further substitutions and expanding the structural complexity around the core motif [].

(2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide

Compound Description: This pyrrolidine derivative exhibits potential anti-cancer properties, particularly in the context of hepatocellular carcinoma (HCC) [, , ]. Studies have shown that it can influence the expression of genes related to apoptosis in HCC cell lines []. Moreover, research suggests that this compound may directly impact cell viability and apoptotic processes in HCC cells [].

Relevance: This compound shares the pyrrolidine ring system with (2R)-2-(4-bromophenyl)pyrrolidine. While lacking the 4-bromophenyl substituent, the compound's significant biological activity, particularly in HCC, highlights the therapeutic potential of pyrrolidine-based structures and suggests possible applications for (2R)-2-(4-bromophenyl)pyrrolidine or its derivatives in medicinal chemistry [, , ].

7′-(4-Bromophenyl)-5′,6′,7′,7a’-tetrahydrodispiro[indan-2,5′-pyrrolo[1,2-c][1,3]thiazole-6′,2′′-indan]-1,3,1′′-trione

Compound Description: This compound features a pyrrolo[1,2-c][1,3]thiazole ring system with a 4-bromophenyl substituent. Its crystal structure analysis reveals the conformational characteristics of the molecule and the presence of an intramolecular C—H⋯O hydrogen bond [].

Relevance: This compound showcases the 4-bromophenyl pyrrolidine motif embedded within a more complex heterocyclic system. The presence of a thiazole ring highlights the possibility of incorporating sulfur-containing heterocycles into (2R)-2-(4-bromophenyl)pyrrolidine derivatives and exploring their potential biological activities [].

16-[(E)-4-Bromobenzylidene]-13-(4-bromophenyl)-2-hydroxy-11-methyl-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione

Compound Description: This compound features a complex polycyclic structure incorporating both a 4-bromophenyl and a 4-bromobenzylidene substituent. Its crystal structure analysis provides detailed insights into the conformational properties and intermolecular interactions of the molecule [].

Relevance: This compound, though structurally distinct, shares the 4-bromophenyl motif with (2R)-2-(4-bromophenyl)pyrrolidine. The presence of the 4-bromobenzylidene group and the complex ring system illustrates the possibility of exploring diverse chemical space around the 4-bromophenyl motif and investigating the impact of such modifications on molecular properties and potential biological activities [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This complex molecule contains a pyrrolidine ring with a 4-bromophenyl group at the 3-position and other diverse substituents. Its crystal structure analysis provides insights into the conformation of the pyrrolidine ring and the spatial arrangement of the substituents [].

Relevance: This compound shares the 4-bromophenyl pyrrolidine motif with (2R)-2-(4-bromophenyl)pyrrolidine. The presence of additional heterocyclic rings, such as indole and azetidine, emphasizes the possibility of combining different heterocyclic systems with the core motif to create structurally complex molecules with potentially diverse biological activities [].

(2R,3S,4S)-N,3-0-dibenzyl-2-butyl-3,4-dihydroxy-pyrrolidine

Compound Description: This pyrrolidine derivative is part of a series of franj-dihydroxypyrrolidines being studied for potential anti-tumor activities due to its structural similarity to anisomycin, a known antibiotic with anti-tumor properties [].

Relevance: While this compound lacks the 4-bromophenyl substituent, it highlights the therapeutic potential associated with the pyrrolidine scaffold, particularly in the context of anti-tumor activity. This finding suggests that further investigations into (2R)-2-(4-bromophenyl)pyrrolidine and its derivatives could reveal promising biological activities [].

4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione

Compound Description: This compound contains a dispiro pyrrolidine core with a 3-bromophenyl substituent. It exhibits structural similarities to the previously mentioned compound 4′-(4-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione, with the only difference being the position of the bromine atom on the phenyl ring [].

Relevance: Although the bromine atom is located at the 3-position of the phenyl ring instead of the 4-position, this compound demonstrates the impact of subtle structural variations on molecular properties and potential biological activities of compounds structurally related to (2R)-2-(4-bromophenyl)pyrrolidine [].

(2R)-1-[(3-hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970)

Compound Description: SB269970 is a selective antagonist for the 5-HT7 receptor, a subtype of serotonin receptors. Studies suggest that 5-HT7 receptor antagonism may have therapeutic potential for cognitive impairment in schizophrenia []. It has been shown to modulate GABAergic transmission in the rat dorsal raphe nucleus, influencing the release of serotonin in the prefrontal cortex [].

Relevance: This compound shares the pyrrolidine ring system with (2R)-2-(4-bromophenyl)pyrrolidine. While lacking the 4-bromophenyl substituent, its function as a 5-HT7 receptor antagonist suggests a potential direction for exploring the biological activities of (2R)-2-(4-bromophenyl)pyrrolidine derivatives. Modifications to this core structure could potentially lead to compounds with desirable pharmacological profiles targeting the 5-HT7 receptor [, ].

6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one (6a)

Compound Description: This compound represents a novel class of orally available selective androgen receptor modulators. It displays promising anabolic activity in muscle tissue while demonstrating reduced effects on the prostate, suggesting potential therapeutic benefits for conditions like hypogonadism and osteoporosis [].

Relevance: This compound shares the pyrrolidine ring system with (2R)-2-(4-bromophenyl)pyrrolidine. Although it lacks the 4-bromophenyl substituent, its activity as a selective androgen receptor modulator highlights the therapeutic potential of pyrrolidine-based structures. This finding suggests that exploring the biological activities of (2R)-2-(4-bromophenyl)pyrrolidine derivatives could reveal compounds with desirable pharmacological profiles for targeting androgen receptors [].

(2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol

Compound Description: This compound and its derivatives have been investigated for their inhibitory activity against α-mannosidases, enzymes responsible for breaking down complex sugars. Specifically, derivatives with aromatic rings directly attached to the aminomethyl group show enhanced inhibitory activity [].

Relevance: This compound shares the pyrrolidine ring system with (2R)-2-(4-bromophenyl)pyrrolidine. Although it lacks the 4-bromophenyl substituent, the exploration of its derivatives as α-mannosidase inhibitors suggests that modifying the (2R)-2-(4-bromophenyl)pyrrolidine scaffold with appropriate substituents could potentially yield compounds with inhibitory activity against this class of enzymes. This research highlights the versatility of the pyrrolidine scaffold in targeting different therapeutic areas [].

(2R,3S,4R)-3,4-Dihydroxy-2-hydroxymethyl-pyrrolidine

Compound Description: This compound is a crucial intermediate in the synthesis of (-)-swainsonine, an indolizidine alkaloid with significant biological activity, including immunomodulatory and anti-cancer properties [].

Relevance: Though this compound lacks the 4-bromophenyl substituent, its role as a key intermediate in the synthesis of (-)-swainsonine highlights the potential of pyrrolidine-based structures as valuable building blocks for synthesizing complex molecules with therapeutic potential. This connection suggests that exploring the synthetic utility of (2R)-2-(4-bromophenyl)pyrrolidine could lead to the development of novel compounds with diverse biological activities [].

(2R,3S,4S)‐3‐Hydroxy‐4‐methyl‐1‐[(1S)‐1‐phenylethyl]pyrrolidine‐2‐methanol

Compound Description: This compound, featuring a pyrrolidine ring with multiple substituents, was studied for its absolute configuration and conformational properties [].

Relevance: Although this compound lacks the 4-bromophenyl substituent, its structural similarity to (2R)-2-(4-bromophenyl)pyrrolidine in terms of the pyrrolidine core and the presence of chiral centers provides valuable insights into the conformational behavior and potential spatial arrangements of similar pyrrolidine derivatives [].

2‐Pyrrolidinemethanol‐α,α‐bis(3,5‐dimethylphenyl)‐(2S)

Compound Description: This compound acts as a catalyst in asymmetric epoxidation reactions of α,β-unsaturated carbonyl compounds and β-peroxidation of nitroalkenes, utilizing tert-butyl hydroperoxide as the oxidant [].

Relevance: While this compound lacks the 4-bromophenyl substituent, its role as an organocatalyst highlights the potential of pyrrolidine-based compounds, suggesting possible catalytic applications for (2R)-2-(4-bromophenyl)pyrrolidine or its derivatives [].

2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one

Compound Description: This compound is an ethereal analog of the opioid analgesic (R)-iso-moramide, synthesized with the aim of developing more potent and safer analgesics. It demonstrates potential for enhanced affinity and selectivity towards opioid receptors based on docking studies [].

Relevance: Though this compound does not possess the 4-bromophenyl substituent, its design and development highlight the therapeutic potential of pyrrolidine-containing structures, particularly in the area of pain management. This connection suggests that incorporating the pyrrolidine moiety of (2R)-2-(4-bromophenyl)pyrrolidine into similar molecular scaffolds could lead to the discovery of novel analgesics [].

Methyl 4′-(3-bromophenyl)-3′-(2,5-dimethylbenzyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate

Compound Description: This compound features a spiro-pyrrolidine system with a 3-bromophenyl substituent. Its crystal structure reveals a planar indole ring system and a twisted conformation for the pyrrolidine ring [].

Relevance: Though the bromine atom is located at the 3-position of the phenyl ring, this compound's structural similarity to (2R)-2-(4-bromophenyl)pyrrolidine in terms of the pyrrolidine core and the aryl substituent allows for comparisons in their conformational preferences and potential biological activities. Understanding these subtle structural variations can aid in the design of novel compounds with improved properties [].

2-(furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine (compound 4)

Compound Description: This compound functions as an agonist for the adhesion G protein-coupled receptor ADGRG1/GPR56, a receptor with roles in brain development, platelet function, cancer, and other physiological processes [].

Relevance: While this compound lacks the 4-bromophenyl substituent, its activity as an ADGRG1/GPR56 agonist highlights the biological relevance of pyrrolidine-based structures. This finding suggests potential applications for (2R)-2-(4-bromophenyl)pyrrolidine derivatives in modulating the activity of this receptor and its associated pathways, opening avenues for therapeutic development in various disease areas [].

Propan-2-yl-4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (compound 36)

Compound Description: This compound acts as a highly specific agonist for the ADGRG1/GPR56 receptor, demonstrating potential as a valuable tool for investigating the function of this receptor and developing new therapeutics [].

Relevance: Though this compound does not directly resemble (2R)-2-(4-bromophenyl)pyrrolidine, its identification as a specific agonist for ADGRG1/GPR56 highlights the potential of small molecules to target this receptor. This discovery suggests that exploring the chemical space around (2R)-2-(4-bromophenyl)pyrrolidine could lead to the identification of novel compounds with desirable pharmacological profiles for modulating ADGRG1/GPR56 activity [].

[CuI(PPh3)2R], where R = 4-(4-bromophenyl)pyridine hydroiodide (PH-Br, Cu-2)

Compound Description: This compound is a cuprous complex incorporating a 4-bromophenyl pyridine hydroiodide ligand. It exhibits excellent radioluminescence properties and has potential applications in X-ray scintillation and imaging technologies [].

Relevance: This compound showcases the 4-bromophenyl motif in a different chemical context, highlighting its versatility and potential applications beyond pyrrolidine-based structures. The incorporation of the 4-bromophenyl group into the ligand structure contributes to the compound's enhanced luminescent properties, demonstrating the potential of this motif in material science applications [].

(1R,2R)‐1,2‐bis(4‐(3‐(triethoxysilyl)propyl)phenyl)ethane‐1,2‐diol

Compound Description: This compound is a bissilyl derivative of (1R,2R)‐1,2‐bis(4′-bromophenyl)-ethane-1,2-diol, synthesized as a precursor for preparing heterogeneous catalysts [].

Relevance: This compound highlights the synthetic utility of the 4-bromophenyl motif as a building block for accessing more complex structures. While not directly related to (2R)-2-(4-bromophenyl)pyrrolidine, the shared 4-bromophenyl moiety demonstrates the broad applicability of this chemical group in various synthetic transformations and material science applications [].

[2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[N, N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid (ABT-627)

Compound Description: ABT-627 is a highly selective endothelin ETA receptor antagonist, demonstrating potential for treating conditions like hypertension and pulmonary arterial hypertension []. Replacing the N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group leads to analogs with balanced ETA and ETB receptor antagonist activity [].

Relevance: This compound shares the pyrrolidine ring system with (2R)-2-(4-bromophenyl)pyrrolidine, though it lacks the 4-bromophenyl substituent. Its development as a selective endothelin receptor antagonist highlights the therapeutic potential of pyrrolidine-based structures. Moreover, the exploration of its analogs with different side chains emphasizes the significance of structural modifications in fine-tuning the pharmacological profiles of these compounds, suggesting a similar approach for developing derivatives of (2R)-2-(4-bromophenyl)pyrrolidine with specific biological targets in mind [].

Properties

CAS Number

1189155-63-2

Product Name

(2R)-2-(4-bromophenyl)pyrrolidine

IUPAC Name

(2R)-2-(4-bromophenyl)pyrrolidine

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1

InChI Key

HIJZBROSVFKSCP-SNVBAGLBSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.